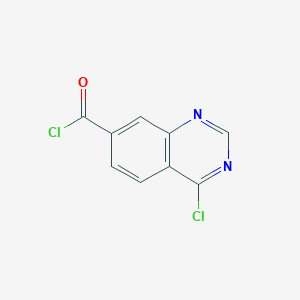
4-Chloroquinazoline-7-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloroquinazoline-7-carbonyl chloride is a chemical compound with the molecular formula C9H4Cl2N2O. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloroquinazoline-7-carbonyl chloride can be synthesized through the halogenation of 4-hydroxyquinazoline. This process involves the use of phosphoryl, thionyl, or carbonyl halides in the presence of a catalytically effective amount of N,N-dialkylformamide . The reaction is catalyzed by the addition of soluble organic halide salts.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale halogenation reactions. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloroquinazoline-7-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substitution products.
Coupling Reactions: It can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form various substituted quinazolines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as 1-phenyl-3-methylpyrazol-5-one and 2-methylindole.
Catalysts: Transition metal catalysts like palladium and nickel.
Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various substituted quinazolines, which have significant biological activities and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-Chloroquinazoline-7-carbonyl chloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Chloroquinazoline-7-carbonyl chloride involves its ability to undergo substitution reactions with various nucleophiles. This reactivity allows it to form a wide range of biologically active compounds. For example, its derivatives can inhibit receptor tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloroquinazoline: A closely related compound that also undergoes substitution reactions with nucleophiles.
2-Phenylquinazoline: Another quinazoline derivative with similar reactivity and biological activities.
Uniqueness
4-Chloroquinazoline-7-carbonyl chloride is unique due to its specific reactivity with nucleophiles, allowing for the formation of a diverse range of substituted quinazolines. This versatility makes it a valuable intermediate in the synthesis of biologically active compounds.
Eigenschaften
IUPAC Name |
4-chloroquinazoline-7-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O/c10-8-6-2-1-5(9(11)14)3-7(6)12-4-13-8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOODHBLBHYOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

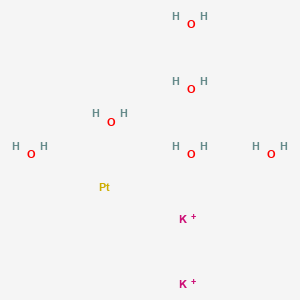
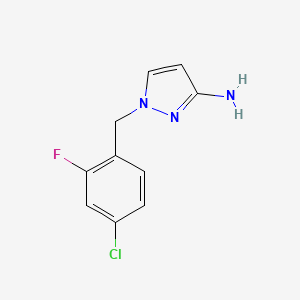
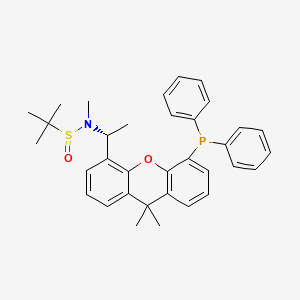
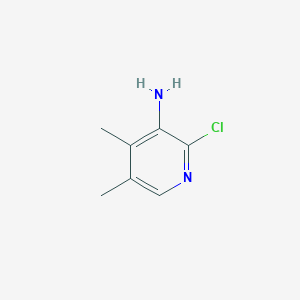
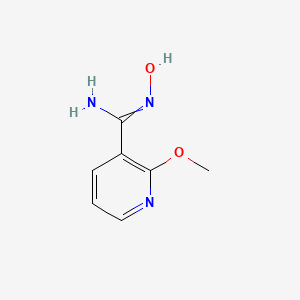
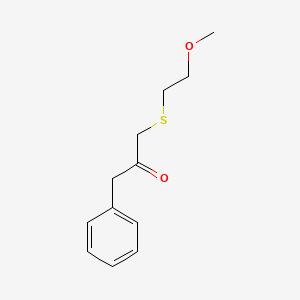
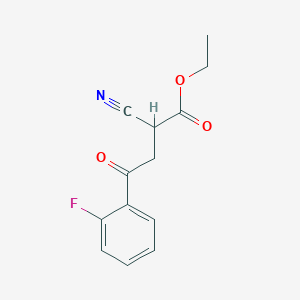

![2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B13646789.png)
![(S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate](/img/structure/B13646792.png)



